molecular formula C13H15Cl2NO2 B2421428 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide CAS No. 2411194-19-7

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide

Cat. No.: B2421428
CAS No.: 2411194-19-7
M. Wt: 288.17
InChI Key: GQNPJAYHPBIPSK-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to an acetamide moiety, along with a 3-chlorophenylmethyl group and an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide typically involves the following steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.

    Introduction of the 3-Chlorophenylmethyl Group: This step involves the alkylation of the oxolan ring with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with appropriate temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chlorophenyl)acetamide: This compound is similar in structure but lacks the oxolan ring.

    N-(3-Chlorophenyl)acetamide: This compound lacks both the chloro group and the oxolan ring.

    2-Chloro-N-(3-methoxyphenyl)acetamide: This compound has a methoxy group instead of a chloro group.

Uniqueness

2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide is unique due to the presence of both the oxolan ring and the 3-chlorophenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-8-12(17)16-13(4-5-18-9-13)7-10-2-1-3-11(15)6-10/h1-3,6H,4-5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPJAYHPBIPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC(=CC=C2)Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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